2,3-Difluoroquinoxaline
Overview
Description
2,3-Difluoroquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C8H4F2N2. It is a derivative of quinoxaline, where two hydrogen atoms at the 2 and 3 positions are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoroquinoxaline typically involves the fluorination of quinoxaline derivatives. One common method is the halogen exchange reaction, where a precursor such as 2,3-dichloroquinoxaline is treated with a fluorinating agent like potassium fluoride in the presence of a suitable solvent . The reaction is usually carried out under reflux conditions to ensure complete substitution of chlorine atoms with fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoroquinoxaline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as amines, alkoxides, or azides.
Oxidation: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced quinoxaline derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with amines can produce 2,3-diaminoquinoxaline derivatives, which are valuable intermediates in the synthesis of various bioactive compounds .
Scientific Research Applications
2,3-Difluoroquinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology and Medicine: This compound and its derivatives exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,3-Difluoroquinoxaline and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of tubulin polymerization, disrupting the formation of microtubules and thereby inhibiting cell division in cancer cells . The fluorine atoms in the compound enhance its binding affinity to the target proteins, leading to increased potency and selectivity.
Comparison with Similar Compounds
2,3-Dichloroquinoxaline: Similar in structure but with chlorine atoms instead of fluorine. It is less reactive in nucleophilic substitution reactions compared to 2,3-Difluoroquinoxaline.
6,7-Difluoroquinoxaline: Another fluorinated quinoxaline derivative with fluorine atoms at different positions.
Uniqueness: this compound is unique due to the specific positioning of fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science .
Properties
IUPAC Name |
2,3-difluoroquinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEVWMRKYXCRMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220944 | |
Record name | Quinoxaline, 2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7066-36-6 | |
Record name | Quinoxaline, 2,3-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007066366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline, 2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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